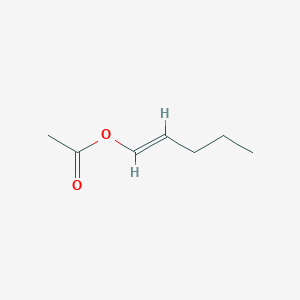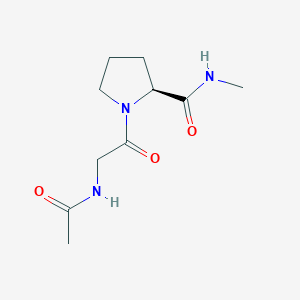
N-Acetylglycyl-N-methyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycyl-N-methyl-L-prolinamide is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . It is a derivative of proline, an amino acid, and is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-methyl-L-prolinamide typically involves the reaction of N-acetylglycine with N-methyl-L-proline. The process begins with the protection of the amino group of N-methyl-L-proline, followed by the coupling of the protected N-methyl-L-proline with N-acetylglycine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglycyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Acetylglycyl-N-methyl-L-prolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes
Mecanismo De Acción
The mechanism of action of N-Acetylglycyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglycyl-L-prolinamide: Similar in structure but lacks the methyl group on the proline residue.
N-Acetyl-L-prolylglycinamide: Another related compound with a different arrangement of the glycine and proline residues.
Uniqueness
N-Acetylglycyl-N-methyl-L-prolinamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and interaction with molecular targets compared to similar compounds .
Propiedades
Número CAS |
37462-87-6 |
|---|---|
Fórmula molecular |
C10H17N3O3 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(2S)-1-(2-acetamidoacetyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3/c1-7(14)12-6-9(15)13-5-3-4-8(13)10(16)11-2/h8H,3-6H2,1-2H3,(H,11,16)(H,12,14)/t8-/m0/s1 |
Clave InChI |
GCZIYPYEGUIIBI-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC |
SMILES canónico |
CC(=O)NCC(=O)N1CCCC1C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


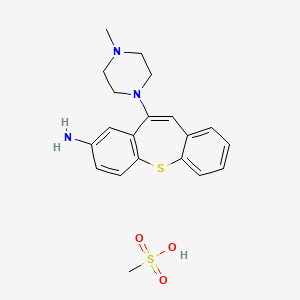
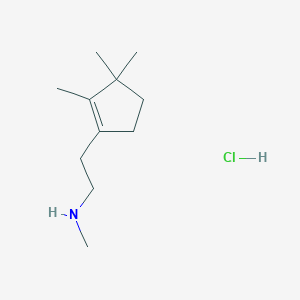
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
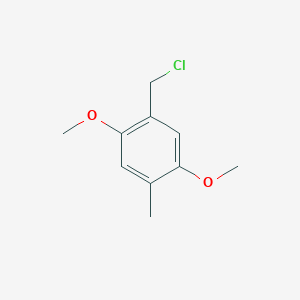
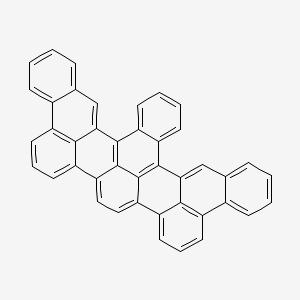
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

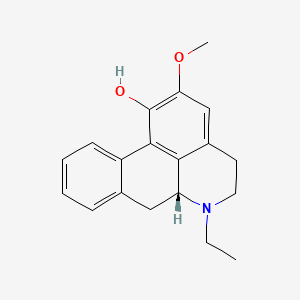
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
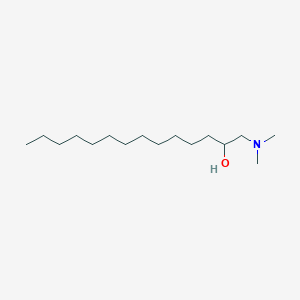
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
